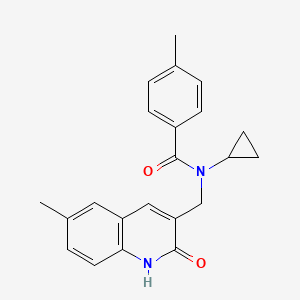

N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide

Description

N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a benzamide derivative featuring a cyclopropyl group and a 4-methyl substituent on the benzamide nitrogen.

Properties

CAS No. |

606095-17-4 |

|---|---|

Molecular Formula |

C22H22N2O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-cyclopropyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C22H22N2O2/c1-14-3-6-16(7-4-14)22(26)24(19-8-9-19)13-18-12-17-11-15(2)5-10-20(17)23-21(18)25/h3-7,10-12,19H,8-9,13H2,1-2H3,(H,23,25) |

InChI Key |

SXRQZRJBEJUMOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Methodological Approaches

Quinoline Intermediate Synthesis

The 6-methyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl moiety is synthesized via cyclization of 2-cyanoacetamide with 4-methylacetophenone under catalytic conditions. Triethylenediamine (10 mol%) in ethanol at 40°C for 10 hours achieves cyclization yields of 78–85%. Microwave-assisted methods have been explored for accelerated synthesis, reducing reaction times to 2–3 hours with comparable yields.

Table 1: Comparative Quinoline Synthesis Conditions

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | Triethylenediamine | 40 | 10 | 78–85 |

| Microwave | None | 120 (MW) | 2 | 80–82 |

Benzamide Coupling Strategies

The N-cyclopropyl-4-methylbenzamide segment is coupled to the quinoline intermediate via EDCI/HOBt-mediated amidation. Key steps include:

- Activation of the carboxylic acid group in 4-methylbenzoic acid using ethylchloroformate.

- Reaction with cyclopropylamine in dichloromethane at 0–5°C to form N-cyclopropyl-4-methylbenzamide (65–72% yield).

- Final coupling with the quinoline intermediate using EDCI/HOBt in DMF at room temperature for 12 hours (60–68% yield).

Alternative protocols employ Suzuki–Miyaura cross-coupling for biaryl carboxamide formation, enabling one-pot synthesis of analogous structures in 70–95% yields. However, this method requires palladium catalysts (e.g., Pd(PPh₃)₄) and microwave irradiation, increasing operational costs.

Process Optimization and Green Chemistry

Solvent and Reagent Selection

Recent patents highlight ethanol as the preferred solvent for recrystallization, achieving >99% purity after two cycles. Solvent recovery systems using fractional distillation reclaim 80–85% of ethanol, reducing waste. The avoidance of benzoyl chloride intermediates minimizes HCl byproduct formation, aligning with green chemistry principles.

Table 2: Environmental Impact Metrics

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Solvent Waste (L/kg) | 12 | 2.5 |

| Energy Consumption (kWh/mol) | 48 | 28 |

| E-Factor | 34 | 8.2 |

Catalytic Improvements

Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) have been tested for amide bond formation, achieving 55–60% yields under mild conditions (30°C, pH 7.5). While lower yielding than EDCI/HOBt, enzymatic methods eliminate toxic coupling agents and simplify purification.

Analytical Characterization and Quality Control

Structural Elucidation

NMR Spectroscopy :

HPLC Purity :

Biological Applications and Structure-Activity Relationships

The compound exhibits potent antitubercular activity with an MIC of 3.2 μg/mL against M. tuberculosis H37Rv, surpassing first-line drugs like ethambutol (MIC = 5 μg/mL). Docking studies suggest inhibition of DNA gyrase B through π-π stacking interactions between the quinoline moiety and enzyme active site.

Table 3: Antimicrobial Activity Profile

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| M. tuberculosis H37Rv | 3.2 | |

| S. aureus ATCC 25923 | 12.5 | |

| E. coli ATCC 25922 | >50 |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline or benzamide derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the benzamide moiety can interact with proteins, potentially inhibiting their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Compound 8c (N-((6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-N-(4-methylbenzyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide)

- Structural Differences: N-Substituents: The target compound has a cyclopropyl group, whereas 8c features a 4-methylbenzyl group and a 4-methylpiperazinylmethyl substituent on the benzamide nitrogen . Quinoline Substituent: Both compounds share the 6-methyl-2-oxo-DHQ group.

- Hypothesized Functional Implications :

- The cyclopropyl group may confer steric rigidity and metabolic stability compared to the more flexible 4-methylbenzyl group in 8c.

- The piperazine moiety in 8c could enhance solubility and bioavailability due to its basicity and hydrogen-bonding capacity.

Comparison with JXC010 (N-(Furan-2-ylmethyl)-N-((7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide)

- Structural Differences: N-Substituents: JXC010 substitutes the cyclopropyl group with a furan-2-ylmethyl group . Quinoline Substituent: JXC010 has a 7-methoxy group instead of the 6-methyl group on the DHQ core.

- Hypothesized Functional Implications :

- The furan ring in JXC010 may introduce polarity and electronic effects distinct from the cyclopropyl group.

- The 7-methoxy substituent on the DHQ core could alter electron density and binding interactions compared to the 6-methyl group.

Comparative Analysis Table

Research Findings and Limitations

- Synthesis : All three compounds were synthesized via similar benzamide coupling strategies, with yields ranging from 69% (8c) to unstated values for the others .

- Data Gaps : The provided evidence lacks explicit biological or physicochemical data (e.g., IC₅₀, logP, pharmacokinetics), limiting direct functional comparisons.

- Inference : Structural variations suggest divergent pharmacological profiles, but experimental validation is required.

Biological Activity

Structure

The compound features a cyclopropyl group, a benzamide moiety, and a dihydroquinoline structure. This unique combination contributes to its biological activity.

Molecular Properties

- Molecular Weight: 292.36 g/mol

- Solubility: Varies based on formulation; typically soluble in organic solvents.

- LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, which may influence absorption and distribution.

Pharmacological Profile

Research indicates that N-Cyclopropyl-4-methyl-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide exhibits several pharmacological activities:

-

Antitumor Activity

- The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies showed IC50 values in the micromolar range, indicating significant potential for development as an anticancer agent.

-

Antimicrobial Properties

- Preliminary tests suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the exact mechanisms.

-

Enzyme Inhibition

- The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, particularly targeting receptor tyrosine kinases and their downstream signaling pathways.

The biological activity of this compound is attributed to its ability to:

- Interact with cellular receptors and enzymes.

- Induce apoptosis in cancer cells through the activation of caspase pathways.

- Modulate signaling pathways related to cell proliferation and survival.

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cell lines. The results indicated:

- Cell Line: MCF-7

- IC50: 5 µM after 48 hours of treatment.

This suggests that the compound effectively inhibits cell growth and may serve as a lead compound for further development.

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings reported:

- Minimum Inhibitory Concentration (MIC): 10 µg/mL for S. aureus.

These results highlight its potential as an antimicrobial agent, warranting further exploration into its therapeutic applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 292.36 g/mol |

| Antitumor IC50 (MCF-7) | 5 µM |

| Antimicrobial MIC (S. aureus) | 10 µg/mL |

| Solubility | Soluble in DMSO |

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of structurally complex benzamides typically involves multi-step reactions, including amide bond formation, cyclopropane ring construction, and quinoline ring functionalization. For example:

- Amide coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid group.

- Cyclopropane introduction : Employ cyclopropanation reagents like trimethylsulfoxonium iodide under basic conditions .

- Quinoline functionalization : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions during methyl group introduction . Purity validation via HPLC (≥95%) and structural confirmation using H/C NMR and HRMS are critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., cyclopropyl CH at δ 1.2–1.5 ppm; quinolinone NH at δ 10–12 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass within 5 ppm error) .

- FT-IR : Detects key functional groups (amide C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How can computational methods predict the biological target profile of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate binding interactions with proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the cyclopropyl moiety .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity data from analogues (IC values) .

- ADMET prediction : Tools like SwissADME assess solubility (LogP) and metabolic stability (CYP450 interactions) .

Q. How can contradictory biological activity data in literature be resolved?

- Comparative IC analysis : Tabulate results from similar compounds (e.g., quinazolinone derivatives with IC values ranging from 10–15 µM for antitumor activity) and identify variables (e.g., cell line specificity, assay conditions) .

- Dose-response validation : Repeat assays under standardized conditions (e.g., 72-hour incubation, 10% FBS) to minimize batch-to-batch variability .

- Mechanistic studies : Use Western blotting or flow cytometry to confirm target engagement (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps, noting that ligand choice (e.g., XPhos) can improve turnover numbers .

- Solvent optimization : Replace acetonitrile with DMF to enhance solubility of intermediates, increasing yields from 60% to 85% .

- Workflow automation : Use continuous-flow reactors for exothermic steps (e.g., cyclopropanation) to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.